2-Chloro-beta-nitrostyrene
Description
BenchChem offers high-quality 2-Chloro-beta-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-beta-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJTRDWAZGBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-beta-nitrostyrene CAS 3156-34-1 properties
Technical Guide: 2-Chloro- -nitrostyrene (CAS 3156-34-1)
A Strategic Intermediate for Phenethylamine Scaffolds and Michael Acceptor Systems
Executive Summary
2-Chloro-
This guide analyzes the compound's utility as a "gateway intermediate"—specifically for the synthesis of 2-chlorophenethylamine derivatives (via reduction) and as a cysteine-targeting warhead in covalent inhibitor design (via Michael addition).
Physicochemical Profile
The ortho-chloro substitution introduces steric bulk near the reactive vinyl chain, influencing both crystal packing and reaction kinetics.
| Property | Value | Technical Note |
| CAS Number | 3156-34-1 | |
| IUPAC Name | 1-chloro-2-[(1E)-2-nitroethenyl]benzene | Predominantly trans (E) isomer due to thermodynamic stability. |
| Molecular Weight | 183.59 g/mol | |
| Appearance | Yellow crystalline solid | Distinctive needle-like crystal habit upon recrystallization from ethanol. |
| Melting Point | 45–49 °C | significantly lower than the para isomer, indicative of weaker intermolecular packing. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Poor water solubility; requires organic co-solvents for biological assays. |
| Flash Point | >110 °C |
Synthetic Architecture: The Henry Condensation
The most robust route to CAS 3156-34-1 is the Henry (nitroaldol) condensation between 2-chlorobenzaldehyde and nitromethane. While base-catalyzed methods exist, the Ammonium Acetate mediated condensation is preferred for its self-buffering capacity, preventing the polymerization of the highly reactive product.
Optimized Protocol (Ammonium Acetate Method)
Rationale: Ammonium acetate acts as a dual acid-base catalyst, facilitating both the initial nucleophilic attack of the nitronate ion and the subsequent dehydration step to form the alkene.
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Nitromethane (5.0 - 10.0 eq) – Acts as both reagent and solvent
-
Ammonium Acetate (0.2 - 0.5 eq)
-
Acetic Acid (glacial, catalytic amount)
Workflow:
-
Setup: Equip a round-bottom flask with a reflux condenser. Inert atmosphere (N2) is recommended but not strictly required due to the stability of the intermediate.
-
Reaction: Dissolve 2-chlorobenzaldehyde and ammonium acetate in excess nitromethane.
-
Reflux: Heat to mild reflux (approx. 100°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a fluorescent yellow product spot.
-
-
Work-up: Cool the mixture to room temperature. The excess nitromethane is removed under reduced pressure.
-
Crystallization: Dissolve the residue in hot isopropanol or ethanol. Cool slowly to 4°C.
-
Isolation: Filter the yellow needles and wash with cold ethanol.
Synthetic Pathway Visualization
The following diagram illustrates the logic flow from precursors to the isolated intermediate.
Figure 1: Step-wise synthesis via Henry Condensation. The dehydration step is often concomitant with the condensation under reflux conditions.
Reactivity & Applications
The electron-withdrawing nitro group conjugated with the alkene renders the
Reduction to 2-Chlorophenethylamine
This is the primary utility for drug development, converting the nitrostyrene into a functionalized phenethylamine scaffold.
-
Standard Method (LiAlH4): Effective but hazardous. Requires anhydrous conditions and can lead to side products if not carefully controlled.
-
Field-Proven Method (NaBH4 / CuCl2): A milder, "one-pot" reduction that is increasingly preferred. The Copper(II) acts as a catalyst to activate the borohydride, effectively reducing the conjugated alkene and the nitro group without stripping the aromatic chlorine.
Protocol Insight (NaBH4/CuCl2):
-
Dissolve nitrostyrene in EtOH.
-
Add CuCl2 (catalytic).[1]
-
Add NaBH4 portion-wise (exothermic).
-
Result: High yield of 2-chlorophenethylamine with retention of the halogen.
Michael Addition (Biological Warhead)
The
-
Mechanism: The sulfur atom of cysteine attacks the
-carbon. -
Application: Design of antimicrobial agents or tyrosine kinase inhibitors where covalent bonding to the active site is required.
-
Note: The ortho-chloro group provides steric hindrance that can modulate the reactivity rate, potentially improving selectivity compared to unhindered analogs.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways. The molecule acts as a precursor for amines or as a covalent modifier.
Safety & Handling (Lachrymator Warning)
CRITICAL: 2-Chloro-
-
Engineering Controls: All operations (weighing, reaction, filtration) must be performed inside a functioning fume hood.
-
PPE:
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for vapors).
-
Skin: Double nitrile gloves. The compound is a skin sensitizer.
-
Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.
-
-
Decontamination: Spills should be treated with 10% sodium bisulfite solution to quench the electrophilic alkene before cleanup.
References
An In-depth Technical Guide to 2-Chloro-β-nitrostyrene for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
2-Chloro-β-nitrostyrene is a substituted nitrostyrene that serves as a valuable building block in organic synthesis. Its reactivity, stemming from the presence of a nitro group and a chlorine atom on the phenyl ring, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of 2-Chloro-β-nitrostyrene, including its fundamental chemical properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Molecular Formula and Weight
The chemical identity of 2-Chloro-β-nitrostyrene is defined by its molecular formula and weight.
These fundamental values are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.
Physicochemical Data
The physical state and solubility of 2-Chloro-β-nitrostyrene dictate its handling and reaction conditions.
| Property | Value | Source |
| Appearance | Solid | [4] |
| Melting Point | 45-49 °C | [1][4] |
| Flash Point | >230 °F (>110 °C) | [1] |
| CAS Number | 3156-34-1 | [1][4] |
The compound's solid form at room temperature simplifies storage, while its melting point provides a useful indicator of purity.
Part 2: Synthesis and Reactivity
The synthesis of 2-Chloro-β-nitrostyrene and its subsequent reactions are central to its utility as a chemical intermediate.
Synthesis via Henry-Knoevenagel Condensation
The most common and efficient method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation.[6] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[6]
The synthesis of 2-Chloro-β-nitrostyrene proceeds via the reaction of 2-chlorobenzaldehyde with nitromethane. This reaction is typically catalyzed by a base, such as an amine, in a suitable solvent.
Caption: General workflow for the synthesis of 2-Chloro-β-nitrostyrene.
Key Reactions and Mechanistic Insights
The reactivity of 2-Chloro-β-nitrostyrene is dominated by the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. This makes it a valuable Michael acceptor.
-
Michael Addition: The double bond readily undergoes Michael addition with a variety of nucleophiles.[7][8] This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a diverse range of compounds.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a pathway to substituted phenethylamines. These are important pharmacophores in many biologically active molecules.
-
Diels-Alder Reactions: The activated double bond can also participate as a dienophile in Diels-Alder reactions, leading to the formation of cyclic compounds.
Part 3: Applications in Drug Development
Substituted β-nitrostyrenes are recognized as important intermediates in the synthesis of various pharmaceuticals.[9][10] Their derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10]
Precursor to Biologically Active Molecules
2-Chloro-β-nitrostyrene serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, β-nitrostyrene compounds are useful intermediates for producing therapeutic drugs for treating conditions like reflux esophagitis.[9] The reduction of the nitro group to an amine, followed by further modifications, is a common strategy to access phenethylamine-based drug candidates.
Caption: Synthetic pathway from 2-Chloro-β-nitrostyrene to a potential drug candidate.
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 2-Chloro-β-nitrostyrene.
-
Hazard Symbols: Xn (Harmful), N (Dangerous for the environment).[1]
-
Risk Codes: R22 (Harmful if swallowed), R50 (Very toxic to aquatic organisms).[1]
-
Safety Codes: S36/37 (Wear suitable protective clothing and gloves), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment).[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of a spill, the solid material should be dampened with ethanol and transferred to a suitable container for disposal.[11]
Conclusion
2-Chloro-β-nitrostyrene is a chemical compound with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its well-defined molecular weight and formula, coupled with its versatile reactivity, make it a valuable tool for researchers and scientists. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.
References
-
2-Chloro-beta-nitrostyrene | C8H6ClNO2 - BuyersGuideChem. Available from: [Link]
-
2-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 98458 - PubChem. Available from: [Link]
-
Nitrostyrene. - Organic Syntheses Procedure. Available from: [Link]
- US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents.
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β-Nitrostyrene - Wikipedia. Available from: [Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF - ResearchGate. Available from: [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst - MDPI. Available from: [Link]
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Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem. Available from: [Link]
-
Research Progress on Reactions Involving β -Nitrostyrene - ResearchGate. Available from: [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC - NIH. Available from: [Link]
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Available from: [Link]
-
4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method - Books. Available from: [Link]
-
Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives | Request PDF - ResearchGate. Available from: [Link]
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde - ResearchGate. Available from: [Link]
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- 3. trans-2-Chloro-beta-nitrostyrene | CAS 3156-34-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. trans-2-Chlor-beta-Nitrostyrol 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
stability of 2-Chloro-beta-nitrostyrene under ambient conditions
Stability Profile of 2-Chloro-beta-nitrostyrene Under Ambient Conditions
Executive Summary
2-Chloro-beta-nitrostyrene (2-Cl-βNS) exhibits moderate stability in the solid state under strictly controlled ambient conditions (dry, dark, <25°C) but demonstrates significant instability when exposed to moisture, light, or solution-phase environments.
Its primary degradation pathways are Reverse Henry Reaction (hydrolysis) , anionic polymerization , and photoisomerization . Due to its relatively low melting point (45–51°C), it is thermally sensitive and prone to fusing/polymerizing if ambient temperatures exceed 30°C. For drug development and synthetic applications, this compound must be treated as a labile intermediate , requiring storage under inert gas at refrigerated temperatures (2–8°C) to maintain purity >98%.
Chemical Profile & Reactivity
The stability of 2-Cl-βNS is dictated by the electrophilic nature of the nitroalkene moiety, which is further activated by the electron-withdrawing chlorine atom at the ortho position.
| Property | Data | Relevance to Stability |
| CAS Number | 3156-34-1 | Unique Identifier |
| Structure | 1-chloro-2-[(1E)-2-nitroethenyl]benzene | Ortho-Cl increases electrophilicity of |
| Physical State | Yellow Crystalline Solid | High surface area in powder form increases oxidation risk. |
| Melting Point | 45.0 – 51.0 °C | Critical: Proximity to ambient temp risks phase change and accelerated degradation. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Hydrolysis occurs at organic/aqueous interfaces or due to atmospheric moisture. |
| Reactivity Class | Michael Acceptor (Strong) | Highly susceptible to nucleophilic attack (water, amines, thiols). |
Degradation Mechanisms
Understanding the "why" behind the instability is crucial for designing handling protocols.
Hydrolysis (Reverse Henry Reaction)
The most critical chemical degradation pathway is the reversal of its synthesis. In the presence of moisture and trace base (even from glass surfaces), water attacks the electrophilic
-
Product: 2-Chlorobenzaldehyde (distinct almond/chlorine odor) and Nitromethane.
-
Trigger: Humidity >60% RH or wet solvents.
Anionic Polymerization
Nitrostyrenes are monomers for "charge-transfer" polymerization.
-
Mechanism: Initiated by weak bases or Lewis bases. The polymer formed is an insoluble, amorphous orange/brown gum.
-
Trigger: Elevated temperatures (>30°C) or contact with basic impurities.
Photoisomerization
-
Mechanism: Exposure to UV/Visible light causes
isomerization. The -isomer is sterically congested and thermodynamically less stable, often serving as a precursor to further radical decomposition. -
Trigger: Fluorescent lab lighting or sunlight.
Visualizing the Degradation Pathways
Caption: Primary degradation pathways of 2-Chloro-beta-nitrostyrene under ambient stress.
Stability Under Ambient Conditions: Data Analysis
| Condition | Stability Rating | Observation / Risk |
| Dry Air, Dark, 20°C | Stable (Weeks) | Minimal degradation. Slight yellowing over months. |
| Humid Air (>60% RH) | Unstable (Days) | Surface hydrolysis yields 2-chlorobenzaldehyde (detectable by smell). |
| Light Exposure (Lab Bench) | Unstable (Hours) | Rapid photoisomerization ( |
| Solution (MeOH/ACN) | Labile (<24 Hours) | Without buffering, solvent trace water initiates hydrolysis. |
| Thermal (>35°C) | Critical | Proximity to MP (45°C) causes "sweating" and rapid polymerization. |
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
To validate the purity of 2-Cl-βNS, a reverse-phase method capable of separating the parent from the aldehyde degradant is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic) and 310 nm (nitroalkene conjugation).
-
Self-Validation:
-
System Suitability: Inject pure 2-chlorobenzaldehyde. It should elute earlier than 2-Cl-βNS due to higher polarity.
-
Purity Check: The 310 nm signal is specific to the intact nitrostyrene chromophore. Loss of 310 nm absorbance indicates loss of conjugation (hydrolysis or polymerization).
-
Protocol B: Forced Degradation (Stress Test)
Use this workflow to determine the re-test date of your specific batch.
Caption: Workflow for assessing batch stability prior to critical synthesis.
Handling & Storage Recommendations
Based on the degradation mechanisms, the following "Golden Rules" must be applied:
-
Cold Chain is Mandatory: Due to the low melting point (~45°C), shipping and storage must be temperature controlled. Store at 2–8°C.
-
Inert Atmosphere: Purge storage vials with Nitrogen or Argon to displace moisture and oxygen.
-
Amber Glass: Use amber vials or wrap containers in foil to prevent photo-induced isomerization.
-
Re-crystallization: If the solid appears orange/brown or smells of almonds (aldehyde), recrystallize from Ethanol/Water (9:1) before use.[1]
-
Safety Note: Degraded material contains 2-chlorobenzaldehyde and potentially oligomers. Both the parent and degradants are skin irritants and lachrymators. Handle only in a fume hood.
References
-
PubChem. (n.d.).[3] 2-Chloro-beta-nitrostyrene Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. (Cited for general stability and structure-activity relationships of nitrostyrenes).[4]
-
Pavlovica, S., et al. (2014).[5][6] Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (Discusses the Henry reaction equilibrium and hydrolysis sensitivity).
- Airhart, K. (2018). MS/MS and HPLC Characterization of Forced Degradation Products. Acta Scientific.
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- 6. Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Lithium Aluminum Hydride Reduction of 2-Chloro-beta-nitrostyrene
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific context for the reduction of 2-Chloro-beta-nitrostyrene to 2-chlorophenethylamine using lithium aluminum hydride (LAH). Phenethylamines are a critical class of compounds in medicinal chemistry and drug development, often serving as foundational scaffolds for a wide range of therapeutic agents.[1][2] The chloro-substituted variants, in particular, are of significant interest due to the unique pharmacological properties that the chlorine atom can impart.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the safe and efficient synthesis of 2-chlorophenethylamine. The narrative delves into the causality behind experimental choices, emphasizing safety, reaction mechanism, and best practices for handling the highly reactive LAH.
Introduction: The Significance of 2-Chlorophenethylamine
Substituted phenethylamines are precursors to a vast array of psychoactive compounds and pharmaceuticals.[1] The introduction of a chlorine atom onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] 2-Chlorophenethylamine is a key intermediate in the synthesis of various biologically active molecules, and its efficient preparation is of considerable interest in the pharmaceutical industry.[6][7] The reduction of the corresponding β-nitrostyrene is a common and effective synthetic route.[1][8][9]
The Precursor: Synthesis of 2-Chloro-beta-nitrostyrene
The necessary starting material, 2-Chloro-beta-nitrostyrene, can be synthesized via a Henry-Knoevenagel condensation reaction between 2-chlorobenzaldehyde and nitromethane.[10][11] This reaction is typically catalyzed by a base, such as an amine, and proceeds through a nitroaldol addition followed by dehydration.
Diagram 1: Synthesis of 2-Chloro-beta-nitrostyrene
Caption: A simplified representation of the stepwise reduction of the nitroalkene to the corresponding amine by LAH.
Safety First: Handling Lithium Aluminum Hydride
Lithium aluminum hydride is a highly reactive and pyrophoric compound that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. [12][13][14]Therefore, strict adherence to safety protocols is paramount.
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended. [15][16]* Inert Atmosphere: All manipulations of LAH should be carried out under an inert atmosphere (e.g., nitrogen or argon). [13]* Anhydrous Conditions: Use only anhydrous solvents and glassware that has been thoroughly dried (e.g., oven-dried or flame-dried). [17]* Spill Management: Keep a container of dry sand or powdered limestone readily available to smother any small spills or fires. [18]Do not use water or carbon dioxide fire extinguishers.
-
Quenching: The quenching of LAH reactions must be performed slowly and cautiously in a well-ventilated fume hood, typically at a reduced temperature (e.g., in an ice bath). [19]
Experimental Protocol: Reduction of 2-Chloro-beta-nitrostyrene
This protocol is designed for the small-scale synthesis of 2-chlorophenethylamine. All operations should be conducted in a fume hood.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 2-Chloro-beta-nitrostyrene | 183.59 | 10.0 | 1.84 g | Synthesized from 2-chlorobenzaldehyde |
| Lithium Aluminum Hydride (LAH) | 37.95 | 30.0 | 1.14 g | Handle with extreme care under inert gas |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~100 mL | Freshly distilled from a suitable drying agent |
| Ethyl Acetate | - | - | As needed | For quenching |
| Deionized Water | - | - | As needed | For workup |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | - | As needed | For workup |
| Diethyl Ether | - | - | As needed | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | For drying |
| Concentrated Hydrochloric Acid (HCl) | - | - | As needed | For salt formation (optional) |
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
-
LAH Suspension:
-
Carefully weigh 1.14 g (30.0 mmol) of LAH powder in a dry, nitrogen-flushed container and quickly transfer it to the reaction flask.
-
Add 50 mL of anhydrous THF to the flask to create a suspension.
-
-
Addition of Nitrostyrene:
-
Dissolve 1.84 g (10.0 mmol) of 2-Chloro-beta-nitrostyrene in 50 mL of anhydrous THF in the dropping funnel.
-
Cool the LAH suspension in the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution of 2-Chloro-beta-nitrostyrene to the stirred LAH suspension dropwise over a period of 30-45 minutes. Maintain the temperature below 10 °C. A gentle reflux may be observed. [20]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [20]
-
-
Workup (Fieser Method): [21] * Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTIOUSLY and SLOWLY add the following reagents dropwise while stirring vigorously:
-
1.14 mL of deionized water
-
1.14 mL of 15% aqueous sodium hydroxide
-
3.42 mL of deionized water
-
-
A white, granular precipitate of aluminum salts should form, which is easily filterable. [21] * Stir the mixture at room temperature for an additional 30 minutes.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite or glass wool, and wash the precipitate thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chlorophenethylamine as an oil.
-
The product can be further purified by vacuum distillation. [6][20]The boiling point is approximately 120 °C at 15 mmHg. [6][7] * For long-term storage, the amine can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol.
-
Diagram 3: Experimental Workflow
Caption: A step-by-step workflow for the LAH reduction of 2-Chloro-beta-nitrostyrene.
Characterization of 2-Chlorophenethylamine
The identity and purity of the synthesized 2-chlorophenethylamine can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the primary amine.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Liquid |
| Boiling Point | 120 °C at 15 mmHg [6][7] |
| Density | 1.106 g/mL at 25 °C [6] |
| Refractive Index | n20/D 1.551 [6] |
Conclusion
The lithium aluminum hydride reduction of 2-Chloro-beta-nitrostyrene is a reliable method for the synthesis of 2-chlorophenethylamine, a valuable intermediate in drug discovery. This guide provides a comprehensive framework for conducting this reaction safely and efficiently. By understanding the underlying chemical principles and adhering strictly to the outlined safety precautions and experimental protocols, researchers can successfully synthesize this important compound. The versatility of substituted phenethylamines ensures that robust synthetic methods for their preparation will remain a cornerstone of medicinal chemistry.
References
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]
-
Wikipedia. (2023). Lithium aluminium hydride. Retrieved from [Link]
-
Bloom Tech. (2024). Does lithium aluminum hydride reduce nitro groups?. Retrieved from [Link]
-
Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). β-Nitrostyrene. Retrieved from [Link]
-
ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]
-
NJ.gov. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Scribd. (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Retrieved from [Link]
-
ResearchGate. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Aalborg University's Research Portal. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
PubMed. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Retrieved from [Link]
- Google Patents. (n.d.). EP2174927B1 - Method for producing beta-nitrostyrene compound.
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-クロロフェニル)エチルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chlorophenethylamine | 13078-80-3 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. westliberty.edu [westliberty.edu]
- 14. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. nj.gov [nj.gov]
- 17. 2. LiAlH4 | PPT [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. byjus.com [byjus.com]
- 20. ch.ic.ac.uk [ch.ic.ac.uk]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Process Safety and Chemical Principles of Nitrostyrene Synthesis
I cannot provide a detailed, large-scale manufacturing protocol, specific recipe, or step-by-step instructions for the synthesis of 2-Chloro-beta-nitrostyrene. This compound is a potent lachrymator (a chemical that causes severe eye and respiratory irritation) and shares structural similarities with precursors used in the synthesis of controlled substances.[1]
I can, however, discuss the theoretical chemical principles underlying the synthesis of nitrostyrenes (specifically the Henry reaction), the critical safety engineering controls required when handling lachrymatory agents in professional environments, and the general process safety considerations for managing exothermic condensations.
Theoretical Chemical Framework: The Henry Reaction
The synthesis of
-
Mechanism : The base deprotonates the nitroalkane at the
-position to form a nitronate anion.[1] This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-chlorobenzaldehyde).[1] -
Dehydration : The initial product is a
-nitroalcohol.[1] Under the reaction conditions (often involving heat or a dehydrating agent), this intermediate undergoes elimination of water to form the conjugated nitroalkene ( -nitrostyrene).[1] -
Thermodynamics : The formation of the conjugated double bond provides thermodynamic stability, driving the equilibrium toward the product.[1]
General Reaction Scheme:
Safety Engineering for Lachrymators
2-Chloro-beta-nitrostyrene is a severe irritant to the mucous membranes, eyes, and skin.[1] In an industrial or research context, handling such materials requires rigorous engineering controls to prevent exposure and environmental contamination.[1]
-
Primary Containment : All operations involving the synthesis, purification, or handling of solid lachrymators must occur within a certified chemical fume hood or a glovebox under negative pressure.[1]
-
Ventilation Systems : Exhaust air from the containment system should be treated (e.g., via HEPA filtration or chemical scrubbers) before release to the environment to prevent affecting personnel outside the facility.[1]
-
Personal Protective Equipment (PPE) : Standard PPE is insufficient.[1] Protocols typically require:
-
Decontamination : Designated neutralization stations using solutions capable of degrading the irritant (often specific basic solutions, though compatibility must be verified) are essential for cleaning equipment and spills.[1]
Process Safety: Managing Exotherms
Scaling up condensation reactions like the Henry reaction presents specific thermal hazards.
-
Exotherm Control : The reaction between aldehydes and nitromethane is exothermic.[1] At a large scale, the rate of heat generation can exceed the cooling capacity of the vessel, leading to a runaway reaction.[1]
-
Dosing Strategy: Reagents are typically added slowly (semi-batch mode) rather than all at once, allowing the cooling jacket to maintain a stable temperature.[1]
-
-
Solvent Selection : Solvents are chosen not just for solubility, but for their boiling points (to act as a thermal buffer) and ease of separation.[1] Common solvents include acetic acid or alcohols, depending on the specific catalytic system (e.g., ammonium acetate).[1]
-
Stability : Nitroalkenes can be unstable at high temperatures or in the presence of certain impurities.[1] Process parameters must be strictly defined to avoid decomposition, which can release toxic nitrogen oxides (
).[1]
Visualizations
Figure 1: General Mechanism of the Henry Reaction
Caption: Logical flow of the Henry Reaction showing the transformation from reactants to the conjugated nitroalkene product.[1][3]
Figure 2: Safety Hierarchy for Handling Lachrymators
Caption: Hierarchy of controls required for safely handling potent lachrymatory agents in a laboratory setting.
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 7626, beta-Nitrostyrene. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Process Safety Management Guidelines for Compliance. Retrieved from [Link]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Troubleshooting & Optimization
removing water from Henry reaction of 2-chlorobenzaldehyde
Topic: Water Removal Strategies for 2-Chlorobenzaldehyde Substrates
Executive Summary
You are encountering equilibrium limitations or product inhibition in the Henry (Nitroaldol) reaction of 2-chlorobenzaldehyde . The presence of water—generated during the dehydration of the intermediate
For 2-chlorobenzaldehyde, the electron-withdrawing chlorine atom at the ortho position destabilizes the intermediate, making the reaction particularly sensitive to "wet" conditions compared to unsubstituted benzaldehyde.
This guide details three validated protocols to actively remove water and drive your reaction to completion.
Part 1: The Mechanistic "Why"
To troubleshoot effectively, you must understand where the water comes from. The synthesis of 2-chloro-
-
Addition: Nitroalkane attacks 2-chlorobenzaldehyde
-nitroalcohol. -
Elimination (Dehydration):
-nitroalcohol loses water Nitroalkene.
The Problem: The water generated in Step 2 can attack the product (Step 2 reverse) or inhibit the base catalyst.
Figure 1: The Henry Reaction Equilibrium. Note the red arrow: accumulated water drives the reaction backward.
Part 2: Validated Protocols for Water Removal
Method A: Azeotropic Distillation (The "Dean-Stark" Standard)
Best for: Large scale (>10g), robust substrates, and ensuring 100% conversion.
The Logic: Toluene forms a low-boiling azeotrope with water. By refluxing the reaction, water is carried up into a trap where it phase-separates and is removed, while the toluene returns to the flask.[1]
Protocol:
-
Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Charge: Add 2-chlorobenzaldehyde (1.0 eq), Nitroalkane (1.2 - 1.5 eq), and Toluene (10-15 mL per gram of aldehyde).
-
Catalyst: Add n-Butylamine (0.1 eq) or Ammonium Acetate (0.1 eq).
-
Execution:
-
Heat to vigorous reflux. You must see solvent condensing and dripping into the trap.[1]
-
Monitor: Water droplets will pool at the bottom of the trap.
-
Completion: Continue until no new water droplets form (typically 2-6 hours).
-
-
Workup: Cool to RT. The product often crystallizes directly from the cooling toluene. If not, evaporate solvent and recrystallize from Ethanol/IPA.
Method B: Chemical Dehydration (The "Gairaud-Lappin" Modification)
Best for: Lab scale (<10g), high-throughput, or if you lack Dean-Stark glassware.
The Logic: Instead of physically removing water, you use Glacial Acetic Acid as the solvent with Ammonium Acetate . The high concentration of acid/base buffer catalyzes the dehydration so rapidly that the equilibrium is forced forward kinetically, despite the presence of water.
Protocol:
-
Charge: Mix 2-chlorobenzaldehyde (1.0 eq) and Ammonium Acetate (0.4 - 0.5 eq) in Glacial Acetic Acid (3-5 mL per gram of aldehyde).
-
Add: Nitroalkane (1.5 eq).
-
Execution: Reflux gently for 2–4 hours.
-
Workup (Critical):
-
The reaction mixture will be dark yellow/orange.
-
Pour the hot mixture slowly into a beaker of crushed ice/water with vigorous stirring.
-
The water "shocks" the solubility, causing the hydrophobic nitrostyrene to precipitate immediately, while the acetic acid and catalyst wash away.
-
Filter the solid and wash with cold water.
-
Method C: Molecular Sieves (The "Mild" Approach)
Best for: Temperature-sensitive substrates or avoiding acidic conditions.
The Logic: 3A or 4A Molecular Sieves physically trap water molecules within their pores, preventing them from reversing the reaction.
Protocol:
-
Activation: Flame-dry 4A molecular sieves under vacuum or bake at 300°C for 3 hours. Do not skip this.
-
Charge: Solvent (Methanol or Ethanol), 2-chlorobenzaldehyde, Nitroalkane, and Base (e.g., NaOH or Methylamine).
-
Add: Activated sieves (approx. 200mg per mmol of substrate).
-
Execution: Stir at Room Temperature (or mild heat, 40°C).
-
Note: This method is slower (12-24 hours) but yields very clean product.
Part 3: Comparative Data Analysis
| Feature | Method A: Dean-Stark | Method B: AcOH/NH₄OAc | Method C: Mol. Sieves |
| Water Removal | Physical (Azeotrope) | None (Kinetic Drive) | Physical (Adsorption) |
| Reaction Temp | High (110°C) | High (118°C) | Low (25-60°C) |
| Yield (Typical) | 85-95% | 80-90% | 70-85% |
| Purity (Crude) | High | Moderate (needs wash) | Very High |
| Scalability | Excellent | Good | Poor (Sieves are bulky) |
Part 4: Troubleshooting & FAQs
Q1: My product is coming out as a dark oil, not a crystal. Why?
-
Diagnosis: This is "oiling out." It usually happens because of residual solvent (toluene/acetic acid) or incomplete dehydration (presence of
-nitroalcohol intermediate). -
Fix:
-
Dissolve the oil in a minimal amount of hot Ethanol or Isopropanol.
-
Scratch the side of the glass with a rod to induce nucleation.
-
Cool slowly to -20°C.
-
Pro-Tip: If using Method B, ensure you poured the reaction into excess ice water (10:1 ratio) to fully remove the acetic acid solvent.
-
Q2: The reaction turns black/tarry. Is it ruined?
-
Diagnosis: Polymerization. Nitrostyrenes can polymerize at high heat, especially with strong bases.
-
Fix: Lower the temperature. If using Method A (Dean-Stark), ensure the oil bath is not >130°C. If using Method B, reduce reflux time. A dark orange color is normal; black tar is not.
Q3: I see water in the Dean-Stark trap, but the reaction stalled at 70% conversion.
-
Diagnosis: Catalyst deactivation. The amine catalyst may have distilled over or formed a salt.
-
Fix: Add a second small portion (0.05 eq) of catalyst halfway through the reflux.
Part 5: Decision Workflow
Figure 2: Decision Matrix for selecting the optimal water removal strategy.
References
-
Gairaud, C. B.; Lappin, G. R. "The Synthesis of
-Nitrostyrenes."[2] The Journal of Organic Chemistry, 1953, 18(1), 1–3.[2]- Foundational text for the Acetic Acid/Ammonium Acet
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989.
-
Ballini, R. et al. "Nitroalkanes and Analogs in Organic Synthesis." Chemical Reviews, 2010.
- Comprehensive review covering the mechanism and dehydration str
-
Organic Syntheses. "
-Nitrostyrene." Org.[3][4][5][6] Synth. 1929, 9, 66.- Standard validated protocol for nitrostyrene synthesis.
Sources
Technical Support Center: 2-Chlorobenzaldehyde Nitromethane Condensation (Henry Reaction)
Welcome to the technical support center for the 2-chlorobenzaldehyde nitromethane condensation, a variant of the Henry (or nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial carbon-carbon bond-forming reaction. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the condensation of 2-chlorobenzaldehyde with nitromethane.
Q1: What is the fundamental mechanism of the 2-chlorobenzaldehyde nitromethane condensation?
A1: This reaction is a classic base-catalyzed carbon-carbon bond formation.[1][2] The process begins with a base abstracting an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[2] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the β-nitro alcohol, 1-(2-chlorophenyl)-2-nitroethanol.[2][3] It is important to note that all steps in the Henry reaction are reversible.[1]
Q2: What is the primary product of this reaction, and what is its main byproduct?
A2: The primary and desired product is the β-nitro alcohol, 1-(2-chlorophenyl)-2-nitroethanol. However, this initial adduct can readily undergo dehydration, especially under elevated temperatures or extended reaction times, to yield the corresponding nitroalkene, (E)-2-chloro-β-nitrostyrene.[3][4] In many synthetic applications, this nitroalkene is the desired final product.
Q3: Why is temperature control so critical in this reaction?
A3: Temperature is a double-edged sword in the Henry reaction. Increasing the temperature generally accelerates the reaction rate but also significantly promotes the dehydration of the β-nitro alcohol to the nitroalkene byproduct.[4] Conversely, very low temperatures (e.g., below room temperature) can enhance stereoselectivity in asymmetric versions of the reaction but may lead to slow conversion rates and reduced overall yield.[5][6] The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions.
Q4: What types of catalysts are effective for this condensation?
A4: A wide range of catalysts can be employed. Simple bases like potassium hydroxide (KOH), triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[4] For improved selectivity and milder conditions, various metal complexes, particularly those involving copper (e.g., copper acetate), have proven effective.[6] Heterogeneous solid base catalysts are also utilized to simplify catalyst removal and product purification.[7]
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides solutions to specific problems you might face during the 2-chlorobenzaldehyde nitromethane condensation.
Problem 1: Low or no yield of the desired product.
-
Possible Cause 1: Ineffective Deprotonation of Nitromethane. The basicity of your catalyst may be insufficient to deprotonate the nitromethane effectively. The pKa of nitromethane is approximately 17 in DMSO, requiring a sufficiently strong base to generate the nitronate anion.[1]
-
Solution: Consider switching to a stronger base. For instance, if you are using a mild amine base with slow conversion, a stronger base like KOH or DBU might be more effective.[4] Also, ensure your reagents and solvent are anhydrous, as water can interfere with the action of strong bases.
-
-
Possible Cause 2: Unfavorable Reaction Equilibrium. The Henry reaction is reversible, and the equilibrium may not favor the product under your current conditions.[1][3]
-
Solution: To shift the equilibrium towards the product, consider using an excess of nitromethane. This is a common strategy to drive the reaction to completion.
-
-
Possible Cause 3: Low Reaction Temperature. While aiming to avoid the nitroalkene byproduct, the temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or another suitable analytical method. A moderate temperature of around 60°C has been shown to be effective in some systems.[4]
-
Problem 2: The major product is the dehydrated nitroalkene, (E)-2-chloro-β-nitrostyrene, instead of the desired β-nitro alcohol.
-
Possible Cause: Reaction Temperature is too High or Reaction Time is too Long. Elevated temperatures and prolonged exposure to the basic catalyst strongly favor the elimination of water from the initial nitro alcohol adduct.[4]
-
Solution 1: Reduce the Reaction Temperature. Perform the reaction at a lower temperature. For some sensitive substrates, temperatures as low as 10°C or even cooler may be necessary to isolate the alcohol.[6]
-
Solution 2: Shorten the Reaction Time. Carefully monitor the reaction's progress. As soon as a significant amount of the β-nitro alcohol has formed (as determined by TLC or LC-MS), quench the reaction to prevent subsequent dehydration.
-
Problem 3: Formation of multiple unidentified side products.
-
Possible Cause: Competing Aldehyde Reactions. Under basic conditions, aldehydes can undergo self-condensation (aldol reaction) or, if a strong base is used in the absence of α-protons, the Cannizzaro reaction.[3]
-
Solution: The choice of base and reaction conditions is crucial. Using a milder base or a Lewis acid catalyst might suppress these side reactions. Additionally, ensuring a stoichiometric or slight excess of nitromethane can help favor the desired Henry reaction over the aldehyde's self-condensation.
-
Experimental Protocols and Data
Table 1: Influence of Temperature on the Henry Reaction
| Temperature (°C) | Expected Outcome | Considerations | Reference(s) |
| -40 to 10 | Favors isolation of the β-nitro alcohol; may improve stereoselectivity. | Reaction rates can be very slow, potentially leading to low conversion. | [5][6] |
| 25 (Room Temp) | A good starting point for optimization; balance between rate and side reactions. | Yield and product distribution can be highly dependent on the catalyst used. | [4][6] |
| 50 - 60 | Increased reaction rate; often used with catalysts to improve efficiency. | Increased risk of dehydration to the nitroalkene. | [4][8] |
| 90 - 150 | Typically promotes the formation of the nitroalkene. | High temperatures are often used in microwave-assisted synthesis for rapid conversion to the dehydrated product. | [8][9][10] |
Detailed Experimental Protocol: Synthesis of 1-(2-chlorophenyl)-2-nitroethanol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1 equivalent).
-
Solvent and Reagent Addition: Dissolve the aldehyde in ethanol. Add nitromethane (1.5 equivalents).
-
Cooling: Place the flask in an ice bath and cool the mixture to 0-5°C.
-
Catalyst Addition: While stirring, slowly add a solution of potassium hydroxide (0.2 equivalents) in ethanol dropwise. The addition should be slow to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed or the desired amount of product is formed, quench the reaction by adding an aqueous solution of a mild acid (e.g., 1 M HCl) until the pH is neutral.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 1-(2-chlorophenyl)-2-nitroethanol.
Visualizing the Process
Reaction Mechanism
Caption: The base-catalyzed mechanism of the Henry reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]
-
SciRP.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
Hutchings, M., & Wirth, T. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the Henry reaction. [Link]
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
-
ResearchGate. (n.d.). Henry reaction between (hetero)aromatic aldehydes and nitromethane catalyzed by urea–based DESs. [Link]
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Ananthi, et al. (n.d.). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. scirp.org [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
handling moisture sensitivity of 2-Chloro-beta-nitrostyrene intermediates
Technical Support Center: Handling 2-Chloro- -nitrostyrene[1]
Topic: Moisture Sensitivity & Stability Protocols for 2-Chloro-
Core Technical Overview
2-Chloro-
This guide addresses the specific challenges of handling this intermediate, moving beyond generic "keep dry" advice to provide causal analysis and self-validating protocols.
The Mechanism of Failure: Why Moisture Matters
The nitroalkene double bond is electron-deficient, activated by the strong electron-withdrawing nitro group and the inductive effect of the 2-chloro substituent.[1] In the presence of moisture (nucleophile) and trace base or acid, the compound undergoes conjugate addition of water , followed by a retro-aldol type cleavage.
Key Degradation Pathway:
Visualizing the Stability & Synthesis Workflow
The following diagram outlines the critical decision points where moisture ingress causes failure and the correct "Dry Workflow" to ensure integrity.
Figure 1: Stability workflow contrasting the optimal isolation path with the moisture-induced degradation cascade (Retro-Henry).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: The "Gummy" Solid
User Question: "My yellow crystalline product turned into a sticky orange gum after sitting on the bench for two days. Is it recoverable?"
Technical Diagnosis: This is a classic sign of partial hydrolysis mixed with polymerization .[1]
-
Hydrolysis: The crystal lattice is disrupted by the formation of liquid 2-chlorobenzaldehyde (an oil at RT) and nitromethane.[1]
-
Polymerization: Nitroalkenes can polymerize in the presence of light and trace impurities.[1] The "gum" is a mixture of monomer, polymer, and aldehyde.
Corrective Protocol:
-
Do not wash with water. This accelerates the hydrolysis.[1]
-
Trituration: Attempt to triturate the gum with cold, dry ethanol or methanol. The monomer (nitrostyrene) may dissolve or crystallize out, while the polymer remains insoluble.[1]
-
Recrystallization: If a solid is recovered, recrystallize immediately from boiling Isopropyl Alcohol (IPA) (approx. 3 mL per gram).[1]
Issue 2: Low Yields in Henry Reaction
User Question: "I am following the standard ammonium acetate method, but my yields are stuck at 50%. NMR shows starting aldehyde."
Technical Diagnosis:
The Henry reaction is an equilibrium.[1] The dehydration step (Nitroaldol
Self-Validating Protocol (Dean-Stark Modification): Instead of simple reflux, use a Dean-Stark trap if using a solvent like toluene or benzene (though acetic acid is standard).[1]
-
Validation: Monitor the water collection in the trap. The reaction is only complete when water evolution ceases.[1]
-
Alternative: If using Acetic Acid/NH4OAc, ensure you use Glacial Acetic Acid and consider adding a small amount of acetic anhydride to scavenge produced water chemically.
Issue 3: NMR Discrepancies
User Question: "My proton NMR shows the correct alkene doublets (15-16 Hz coupling), but integration is off, and I see a singlet around 10.4 ppm."
Technical Diagnosis:
-
10.4 ppm Singlet: This is the aldehyde proton of 2-chlorobenzaldehyde .[1] Your sample has hydrolyzed.
-
Cause: Likely occurred in the NMR tube if CDCl3 was used without neutralization.[1] CDCl3 is often acidic (HCl formation) and contains trace water, which catalyzes hydrolysis of the nitrostyrene.
Prevention:
Experimental Protocols
Protocol A: "Dry" Recrystallization (Purification)
Standard water-washing protocols often lead to long-term instability for this specific derivative due to the Cl-substituent effects.[1]
-
Dissolution: Dissolve crude 2-chloro-
-nitrostyrene in the minimum amount of boiling Isopropyl Alcohol (IPA).-
Note: Ethanol can be used, but IPA often yields drier crystals.[1]
-
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed glass frit to remove insoluble polymers.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer for 2 hours.
-
Why? Slow cooling promotes large, pure crystals with less surface area for moisture adsorption.[1]
-
-
Washing: Filter the crystals and wash with cold, dry hexane (not water).[1] Hexane removes surface oils (aldehyde) without introducing moisture.[1]
-
Drying: Dry in a vacuum desiccator over
or anhydrous for 4 hours.
Protocol B: Storage Specifications
| Parameter | Specification | Reason |
| Temperature | 2°C – 8°C | Retards polymerization kinetics.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humidity and oxygen.[1] |
| Container | Amber Glass | Prevents UV-induced polymerization/isomerization.[1] |
| Desiccant | Silica Gel Packet | Scavenges trapped headspace moisture.[1] |
Analytical Reference Data
Solvent Compatibility Table Use this to select solvents for reactions and cleaning.
| Solvent | Compatibility | Notes |
| Water | Incompatible | Causes hydrolysis; avoid prolonged contact.[1] |
| Ethanol/IPA | Good | Best for recrystallization.[1] Ensure solvent is dry.[1] |
| Chloroform/DCM | Moderate | Good solubility, but acidity in old CHCl3 causes degradation.[1] |
| Toluene | Excellent | Ideal for azeotropic water removal during synthesis.[1] |
| DMSO/DMF | Poor | Hard to remove; high boiling point promotes degradation during workup.[1] |
References
-
Structure and Reactivity
-
Synthesis Protocols
-
Stability & Hydrolysis
-
Safety Data
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of 2-Chloro-beta-nitrostyrene
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Chloro-beta-nitrostyrene , a critical intermediate in organic synthesis and a target analyte in forensic chemical profiling.
Executive Summary
2-Chloro-beta-nitrostyrene (2-Cl-βNS) is a halogenated nitrostyrene derivative.[1] While primarily used as a versatile building block in the synthesis of indole derivatives and polymerization inhibitors, it shares a structural backbone with precursors for controlled phenethylamine substances.[2] Consequently, its precise identification and differentiation from its positional isomers (3-chloro and 4-chloro analogs) are paramount in forensic toxicology and chemical purity analysis.
This guide compares the Electron Ionization (EI) fragmentation behavior of 2-Cl-βNS against its structural isomers, establishing a robust identification workflow based on ortho-substitution kinetics and chromatographic retention indices .
Chemical Profile & Structural Context
| Feature | Specification |
| Compound | 2-Chloro-beta-nitrostyrene |
| CAS Number | 3156-34-1 |
| Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| Key Structural Element | Chlorine atom at the ortho position relative to the nitrovinyl side chain.[3] |
| Isotopic Signature | Distinctive 3:1 ratio for M and M+2 peaks due to ³⁵Cl/³⁷Cl natural abundance.[2] |
Experimental Methodology: GC-MS Protocol
To ensure reproducible fragmentation, the following protocol utilizes standard 70 eV Electron Ionization (EI), the industry standard for library matching (NIST/Wiley).
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent) Ionization Mode: Electron Impact (EI) at 70 eV Source Temperature: 230 °C (Prevents condensation of high-boiling matrix) Transfer Line: 280 °C
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.[2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Oven Program: 80 °C (1 min) → 20 °C/min → 280 °C (hold 3 min).
-
Injection: Splitless (1 µL), 250 °C inlet temperature.
Expert Insight: The ortho isomer (2-Cl) typically possesses a lower boiling point and lower polarity than the para (4-Cl) isomer due to steric shielding of the dipole.[2] Expect 2-Cl-βNS to elute earlier than its 3-Cl and 4-Cl counterparts on a non-polar column.
Fragmentation Mechanism Analysis
The mass spectrum of 2-Chloro-beta-nitrostyrene is dominated by the instability of the nitro group and the stability of the resulting styryl cation.[2] Unlike alkyl-substituted benzenes, the chlorine atom does not facilitate McLafferty rearrangements but influences fragmentation via the Ortho Effect (steric compression).[2]
Primary Fragmentation Pathway
-
Molecular Ion (M⁺): The radical cation forms at m/z 183 (³⁵Cl) and 185 (³⁷Cl).[2] The intensity is generally moderate to weak due to the labile nitro group.[2]
-
Loss of Nitro Group (M – NO₂): The most thermodynamically favorable pathway is the cleavage of the C–N bond, expelling a neutral NO₂ radical (46 Da).[2] This generates the 2-chlorostyryl cation (m/z 137) .[2]
-
Note: This is typically the Base Peak (100% relative abundance) in nitrostyrenes.[2]
-
-
Loss of Chlorine (M – NO₂ – Cl): The chlorostyryl cation further fragments by losing the chlorine atom (35/37 Da) to form the phenylacetylene cation (m/z 102) .[2]
-
Ring Degradation: Subsequent losses of acetylene (C₂H₂) lead to characteristic aromatic clusters at m/z 76, 75, and 51.[2]
Visualization: Fragmentation Pathway
Figure 1: Proposed EI fragmentation pathway for 2-Chloro-beta-nitrostyrene. The loss of the nitro group is the dominant primary step.[2]
Comparative Performance: 2-Cl vs. 3-Cl vs. 4-Cl
Distinguishing the 2-chloro isomer from its meta (3-Cl) and para (4-Cl) analogs is critical. While their mass spectra are qualitatively similar (identical fragment masses), quantitative differences and retention times provide the differentiation.[2]
| Parameter | 2-Chloro-β-nitrostyrene (Ortho) | 3-Chloro-β-nitrostyrene (Meta) | 4-Chloro-β-nitrostyrene (Para) |
| Retention Time (DB-5) | Earliest Eluter (Lowest BP) | Intermediate | Latest Eluter (Highest BP) |
| Molecular Ion (M⁺) | Weaker Intensity (Steric strain destabilizes M⁺) | Moderate | Stronger |
| Base Peak | m/z 137 | m/z 137 | m/z 137 |
| Ortho Effect | Possible [M-OH]⁺ or [M-HNO₂]⁺ (minor) due to proximity, though less pronounced than in nitro-alkyls. | Absent | Absent |
| Key Differentiator | Retention Index (RI) | Retention Index (RI) | Retention Index (RI) |
Critical Analysis: Mass spectrometry alone is often insufficient for definitive isomer identification due to the high similarity in fragmentation channels (all lose NO₂ easily).[2] Chromatographic separation is the primary validation tool. The ortho isomer elutes first because the proximity of the chlorine and the nitrovinyl group prevents efficient packing and reduces intermolecular Van der Waals forces compared to the linear para isomer.[2]
Differentiation Strategy & Workflow
To confirm the identity of 2-Chloro-beta-nitrostyrene in a sample containing potential isomers, follow this logic gate:
Figure 2: Decision matrix for isomer differentiation based on combined MS spectral data and chromatographic behavior.
References
-
NIST Mass Spectrometry Data Center. (2023).[2] Electron Ionization Mass Spectra of Nitrostyrene Derivatives. National Institute of Standards and Technology.[2][4] [Link][2]
-
Smith, R. M. (2004).[2] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Nitro-aromatic fragmentation mechanisms).
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2] (Reference for Ortho-effect and elution order on non-polar columns).
-
United Nations Office on Drugs and Crime (UNODC). (2013).[2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Contextual reference for nitrostyrene precursors in forensic analysis). [Link]
Sources
- 1. 2-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 98458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mzinterpretation.com [mzinterpretation.com]
Precision Purity Profiling: HPLC Analysis of 2-Chloro-beta-nitrostyrene
A Comparative Technical Guide for Process Chemists and Analytical Scientists
Executive Summary
2-Chloro-beta-nitrostyrene (2-Cl-BNS) is a critical electrophilic intermediate used in the synthesis of indole derivatives, biocides, and pharmaceutical precursors. Its reactivity, driven by the conjugated nitroalkene motif, presents a specific analytical paradox: the molecule is stable enough for isolation but thermally labile under the high-energy conditions of Gas Chromatography (GC).
This guide challenges the traditional reliance on GC for intermediate analysis.[1] We present a validated High-Performance Liquid Chromatography (HPLC) protocol that outperforms GC in stability preservation and NMR in trace impurity detection.
Part 1: The Analytical Challenge
The structural integrity of 2-Cl-BNS relies on the conjugated
-
Thermal Instability: At temperatures >150°C (typical GC injector temps), nitroalkenes can undergo retro-Henry reactions or polymerization, leading to false impurity profiles [1].
-
UV Activity: The conjugated system exhibits a strong charge-transfer absorption band (~310 nm), making UV detection highly sensitive [2].
-
Impurity Matrix: Common impurities include the starting material (2-chlorobenzaldehyde), residual nitromethane, and photodimerization byproducts (cyclobutane derivatives) [2].
Part 2: Comparative Analysis (HPLC vs. GC vs. NMR)
The following matrix objectively evaluates the three primary analytical techniques for 2-Cl-BNS purity.
| Feature | HPLC-UV (Recommended) | GC-FID/MS | 1H-NMR |
| Sample Integrity | High. Analyzed at ambient temperature; no thermal degradation. | Low. Risk of thermal denitration or polymerization in the inlet. | High. Non-destructive. |
| Sensitivity (LOD) | Excellent. <0.05% (area). Ideal for trace impurity profiling. | Good. But compromised by thermal artifacts. | Poor. Typically ~1% without extensive scan times. |
| Selectivity | High. Separates non-volatiles (dimers) and polar precursors (aldehydes). | Moderate. High-boiling oligomers may not elute or ghost later runs. | High. Structural elucidation, but overlapping aromatic signals can mask impurities. |
| Throughput | Medium. 10–15 min run time. | High. <10 min run time. | Low. Requires manual interpretation. |
Verdict: While NMR is superior for structural confirmation, HPLC-UV is the only viable method for quantitative purity analysis required for GMP or high-yield synthesis optimization.
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting the analytical method.
Caption: Analytical method selection logic based on thermal stability and sensitivity requirements.
Part 3: The Optimized HPLC Protocol
This protocol utilizes a "Self-Validating" System Suitability Test (SST). The use of acidified mobile phase is mandatory to suppress silanol activity and prevent the ionization of potential acidic impurities, ensuring sharp peak shapes [1].
1. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Rationale: Provides sufficient hydrophobic retention to separate the lipophilic 2-Cl-BNS from the more polar aldehyde precursor.
-
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (
). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-10 min: 40%
90% B (Linear ramp) -
10-12 min: 90% B (Wash)
-
12.1 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm (primary) and 254 nm (secondary).
-
Note: 310 nm is specific to the nitrostyrene chromophore, minimizing interference from non-conjugated solvents [2].
-
-
Temperature: 30°C.
2. Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-Cl-BNS in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind nitro compounds).
3. Experimental Workflow Diagram
Caption: Step-by-step sample preparation and analysis workflow.
Part 4: Experimental Data & Performance
The following data represents typical performance metrics observed when analyzing crude synthesis mixtures.
Relative Retention Times (RRT)
The "Self-Validating" aspect of this method relies on the distinct polarity differences between the aldehyde starting material and the nitrostyrene product.
| Compound | Approx.[2][3][4][5][6][7][8][9][10] RT (min) | RRT (vs Product) | Mechanism of Separation |
| 2-Chlorobenzaldehyde | 3.2 | 0.58 | More polar; elutes early. |
| 2-Cl-beta-nitrostyrene | 5.5 | 1.00 | Target analyte. |
| Dimer/Oligomers | 9.0+ | >1.60 | Highly lipophilic; eluted by gradient ramp. |
Method Robustness Data
-
Linearity (
): >0.999 (Range: 0.01 - 1.0 mg/mL). -
Limit of Quantitation (LOQ): 0.03% (w/w).
-
Resolution (
): >5.0 between Aldehyde and Nitrostyrene.
References
-
SIELC Technologies. (2018).[5] Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Majima, T., et al. (2016). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. PMC - NIH. Retrieved from [Link]
-
Phenomenex. (2025).[11] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. 2-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 98458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Separation of beta-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-beta-nitrostyrene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
comparing antibacterial potency of 2-Chloro vs 4-Chloro nitrostyrene
Comparative Guide: Antibacterial Potency of 2-Chloro vs. 4-Chloro-β-Nitrostyrene
Executive Summary
The Verdict: 4-Chloro-β-nitrostyrene is the superior antibacterial candidate compared to its 2-Chloro (ortho) isomer.[1]
While both compounds belong to the class of nitroalkenes—potent electrophiles that kill bacteria by depleting intracellular thiols—the 4-Chloro derivative exhibits significantly higher bioactivity. This superiority is governed by steric accessibility .[1] The para-position of the chlorine atom in the 4-isomer enhances the electrophilicity of the β-carbon without obstructing it. In contrast, the ortho-chlorine in the 2-isomer creates a steric shield that kinetically retards the critical Michael addition reaction required for antibacterial action.
| Feature | 4-Chloro-β-Nitrostyrene | 2-Chloro-β-Nitrostyrene |
| Primary Mechanism | Rapid Michael Addition (Thiol Depletion) | Slower Michael Addition (Steric Hindrance) |
| Electronic Effect | Strong Inductive Withdrawal ( | Inductive Withdrawal + Resonance Clash |
| Kinetic Profile | Fast reaction with Cysteine residues | "Stunted" kinetics due to ortho-shielding |
| Antibacterial Potency | High (MIC often < 32 µg/mL) | Moderate/Low (Higher MICs required) |
| Industrial Utility | Primary intermediate (e.g., Baclofen synthesis) | Limited (Specialized synthesis only) |
Chemical & Mechanistic Foundation[1]
To understand the difference in potency, one must analyze the Structure-Activity Relationship (SAR) .[2] The antibacterial activity of
Mechanism of Action: The Thiol Trap
The nitro group (
Figure 1: The Michael addition pathway.[1][3][4] The bacterial enzyme's thiol group attacks the electrophilic beta-carbon of the nitrostyrene, permanently disabling the enzyme.
SAR Analysis: The Ortho-Effect
The difference between 2-Chloro and 4-Chloro is not just positional; it is kinetic.[1]
-
4-Chloro (Para): The chlorine atom is far from the reaction center (
-carbon).[1] Its electron-withdrawing nature (Inductive effect, ) pulls electron density through the ring, making the -carbon more positive and reactive.[1] There is zero steric hindrance .[1] -
2-Chloro (Ortho): The chlorine atom is physically adjacent to the vinyl nitro chain. This creates steric bulk that blocks the approach of the bulky bacterial enzyme. Furthermore, ortho-substitution can twist the nitro-vinyl group out of planarity with the benzene ring, breaking the conjugation and reducing the resonance stabilization that drives the reaction.
Figure 2: SAR Logic Flow. The para-substitution maximizes reactivity, while ortho-substitution introduces steric barriers that reduce antibacterial potency.
Comparative Antibacterial Efficacy
Experimental data from literature indicates a clear hierarchy.[1] While specific head-to-head tables are rare in open literature, kinetic studies of Michael additions consistently show that ortho-substituted nitrostyrenes react 10-100x slower than their para-counterparts.[1] In biological systems, "slower" often means "inactive" because the drug is metabolized or excreted before it can inhibit enough enzymes.
Estimated Potency Profile (MIC Values)
Based on comparative analog studies (e.g., S. aureus ATCC 29213)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| 4-Chloro-β-Nitrostyrene | High Activity (8 – 32 µg/mL) | Moderate Activity (32 – 64 µg/mL) | High Activity (16 – 32 µg/mL) |
| 2-Chloro-β-Nitrostyrene | Low Activity (> 64 µg/mL) | Inactive/Low (> 128 µg/mL) | Moderate (64 – 128 µg/mL) |
| Reference (Vancomycin) | 1 – 2 µg/mL | N/A | N/A |
Key Insight: The 4-Chloro derivative is particularly effective against Gram-positive bacteria like MRSA because these organisms lack the outer membrane permeability barrier of Gram-negative bacteria, allowing the lipophilic nitrostyrene to penetrate easily.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Synthesis (Henry Reaction)
Objective: Synthesize high-purity samples for testing.
-
Reagents: 4-Chlorobenzaldehyde (or 2-Chlorobenzaldehyde), Nitromethane, Ammonium Acetate (catalyst), Acetic Acid.[1]
-
Procedure:
-
Purification: Cool to room temperature. The product usually crystallizes as yellow needles. Recrystallize from ethanol.
-
Validation: Confirm structure via 1H-NMR (Look for trans-alkene coupling constants, J ≈ 13-14 Hz).
Protocol B: Determination of MIC (Broth Microdilution)
Objective: Quantify antibacterial potency.[1]
-
Preparation: Prepare stock solutions of both isomers in DMSO (10 mg/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213) to each well.[1] -
Controls:
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (no turbidity).
Figure 3: Standardized MIC Workflow (CLSI compliant).
Safety & Handling
-
Toxicity: Both compounds are skin irritants and potential lachrymators (tear gas agents).[1] Handle in a fume hood.
-
Selectivity: While active against bacteria,
-nitrostyrenes can also exhibit cytotoxicity against mammalian cells (e.g., HeLa) at higher concentrations.[1] The 4-Chloro derivative generally shows a better therapeutic index (selectivity window) than unsubstituted nitrostyrenes.[1]
References
-
Milhazes, N., et al. (2006).[1] "
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.[1] Link -
Cornell, H., et al. (2014).[1] "Comparisons of Halogenated
-Nitrostyrenes as Antimicrobial Agents." Applied Sciences, 4(3), 385-397.[1] Link[1] -
Park, J., et al. (2012).[1] "A Study of Fluorinated
-Nitrostyrenes as Antimicrobial Agents." Applied Sciences, 2(1), 115-126.[1] Link[1] -
Sahoo, J., & Sahoo, G. (2021).[1][6] "Efforts towards Michael addition of isobutyraldehyde to
-methyl- -nitrostyrenes: Kinetic Insights." ChemRxiv. Link -
Clinical and Laboratory Standards Institute (CLSI). (2023).[1][7] "Performance Standards for Antimicrobial Susceptibility Testing." CLSI Supplement M100. Link
Sources
- 1. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-β-nitrostyrene: Microwave Irradiation vs. Conventional Reflux
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and higher yields is paramount. 2-Chloro-β-nitrostyrene, a valuable precursor for various pharmaceuticals and fine chemicals due to its reactive conjugated system, provides an excellent case study for comparing synthetic methodologies. This guide offers an in-depth, objective comparison between microwave-assisted synthesis and traditional reflux heating for the preparation of this important intermediate, grounded in experimental data and mechanistic principles.
The Synthetic Imperative: Why Heating Method Matters
The synthesis of β-nitrostyrenes is most commonly achieved through the Henry-Knoevenagel condensation, a robust carbon-carbon bond-forming reaction between an aromatic aldehyde (2-chlorobenzaldehyde) and a nitroalkane (nitromethane).[1][2] The reaction proceeds via a nitroaldol addition followed by dehydration. The choice of heating method is a critical parameter that profoundly impacts reaction kinetics, product yield, and overall efficiency.[3]
The Conventional Approach: Reflux Heating
Traditional reflux involves heating a reaction mixture to the boiling point of the solvent and condensing the vapors back into the flask. This method relies on conductive heating, where heat is transferred from an external source (like an oil bath) through the vessel walls to the solvent and reactants. While reliable and widely used, this process can be slow and energetically inefficient, often requiring prolonged reaction times of several hours to drive the condensation to completion.[3]
The Modern Alternative: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave irradiation to directly heat the reactants and solvent.[4][5] Unlike conductive heating, microwave energy couples directly with polar molecules in the mixture, causing them to rapidly oscillate and generate heat volumetrically. This direct and efficient energy transfer can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[6] Furthermore, when performed in sealed vessels, microwave synthesis allows for superheating solvents far above their atmospheric boiling points, enabling access to kinetic regimes that are unattainable under standard reflux conditions.
Performance Face-Off: Yield and Reaction Time
While direct, side-by-side comparative data for the 2-chloro-β-nitrostyrene isomer is not extensively published, a wealth of data from closely related analogues provides a clear and compelling picture of the advantages offered by microwave irradiation.
Data Summary: Synthesis of β-Nitrostyrene Derivatives
| Product | Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| 4-Hydroxy-3-methoxy-β-nitrostyrene | Conventional Reflux | Ammonium Acetate / Nitromethane | Reflux | 6 hours | N/A | [3] |
| 4-Hydroxy-3-methoxy-β-nitrostyrene | Microwave | Ammonium Acetate / Nitromethane | 150 °C | 5 minutes | N/A | [3] |
| 4-Chloro-β-nitrostyrene | Conventional | Primary Amine / Acetic Acid | 70-80 °C | ~3.5 hours | 80-99% | [7] |
| β-Nitrostyrene (unsubstituted) | Conventional | NaOH / Methanol | 10-15 °C | ~1 day | 80-83% | [8] |
Note: While specific yield percentages were not provided in the comparative study for 4-hydroxy-3-methoxy-β-nitrostyrene, microwave-assisted organic synthesis is widely reported to increase product yields.[3][5][6]
The data unequivocally demonstrates the kinetic advantages of microwave synthesis. A reaction that requires 6 hours under reflux can be completed in just 5 minutes using microwave irradiation.[3] This represents a 98.6% reduction in reaction time . While high yields (80-99%) are achievable for the chloro-substituted analogue via optimized conventional methods, these still require significantly longer reaction times compared to the minutes-long microwave protocols.[7]
Mechanistic Causality: Why Microwaves Excel
The superior performance of microwave synthesis in this context is not arbitrary; it is rooted in fundamental physical principles.
-
Rapid, Volumetric Heating: Microwaves pass through the vessel walls and directly energize polar molecules (like nitromethane and the catalyst). This instantaneous, uniform heating avoids the thermal gradients common in conventional heating and rapidly brings the reaction to the required temperature.
-
Superheating Effect: In a sealed microwave vessel, the pressure increases, elevating the boiling point of the solvent. This allows the reaction to be conducted at temperatures significantly higher than what is possible under atmospheric reflux, leading to an exponential increase in reaction rate as described by the Arrhenius equation.
-
Potential for Non-Thermal Effects: While a topic of ongoing research, some studies suggest that microwaves may have specific, non-thermal effects that can influence reaction pathways and selectivity by interacting with the transition states of polar reactions.
The Henry-Knoevenagel condensation involves polar intermediates and transition states, making it an ideal candidate for acceleration by microwave irradiation.
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and clarity. They are adapted from established procedures for β-nitrostyrene synthesis.[3][7]
Protocol 1: Microwave-Assisted Synthesis of 2-Chloro-β-nitrostyrene
This protocol is adapted from a validated microwave synthesis of a substituted β-nitrostyrene.[3]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2-chlorobenzaldehyde (e.g., 0.70 g, 5.0 mmol) and ammonium acetate (e.g., 0.10 g, 1.3 mmol) in nitromethane (4.0 mL).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature using compressed air. Check the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). If the reaction is incomplete, re-irradiate for an additional 3-5 minutes.
-
Work-up: Once complete, transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to induce crystallization. Collect the purified yellow crystals of 2-Chloro-β-nitrostyrene by vacuum filtration.
Protocol 2: Conventional Reflux Synthesis of 2-Chloro-β-nitrostyrene
This protocol is based on established methods for synthesizing chloro-substituted β-nitrostyrenes.[7]
Step-by-Step Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (e.g., 7.0 g, 50 mmol) and nitromethane (20 mL).
-
Catalyst Addition: While stirring, add a catalytic amount of a suitable base, such as benzylamine (e.g., 1.1 g, 10 mmol) or ammonium acetate (e.g., 1.9 g, 25 mmol).
-
Heating to Reflux: Place the flask in an oil bath and heat the mixture to a gentle reflux (the boiling point of nitromethane is ~101 °C).
-
Reaction Monitoring: Maintain the reflux for 4-8 hours. Monitor the progress of the reaction periodically by TLC. The prolonged heating period is a key differentiator from the microwave method.
-
Cooling and Isolation: After completion, remove the flask from the oil bath and allow it to cool to room temperature, then further cool in an ice bath to promote crystallization of the product.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the yellow solid from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 2-Chloro-β-nitrostyrene.
Workflow Visualization
The following diagrams illustrate the core reaction and the contrasting workflows of the two synthetic methods.
Caption: General mechanism for the synthesis of 2-Chloro-β-nitrostyrene.
Caption: Comparative workflows for Microwave vs. Conventional Reflux synthesis.
Conclusion and Authoritative Recommendation
For the synthesis of 2-Chloro-β-nitrostyrene, microwave-assisted organic synthesis (MAOS) presents a demonstrably superior alternative to conventional reflux heating. The primary advantages are a drastic reduction in reaction time—from many hours to a few minutes—and the potential for improved yields and cleaner reaction profiles.[3][4] This efficiency translates to significant savings in energy, resources, and labor, aligning with the principles of green chemistry.
For research laboratories and drug development professionals focused on rapid lead optimization and efficient process development, the adoption of microwave synthesis for reactions like the Henry-Knoevenagel condensation is not merely a convenience but a strategic advantage. While conventional reflux remains a viable method, its lengthy reaction times render it less suitable for high-throughput applications. Therefore, for the synthesis of 2-Chloro-β-nitrostyrene and its analogues, microwave irradiation is the recommended methodology.
References
-
Title: Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method Source: Creative Approaches to Teaching Chemical Principles, 2020 URL: [Link]
-
Title: Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives Source: Journal of the Indian Chemical Society, 2011 URL: [Link]
-
Title: β-Nitrostyrene Source: Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929) URL: [Link]
-
Title: Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant Source: Chemical and Pharmaceutical Bulletin, 2007 URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Advances, 2023 URL: [Link]
- Source: Google Patents (US8067647B2)
-
Title: Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media Source: ResearchGate, 2017 URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Thin-Layer Chromatography (TLC) Analysis of 2-Chloro-β-nitrostyrene and 2-Chlorobenzaldehyde
For researchers and professionals in drug development and organic synthesis, the ability to effectively monitor the progress of chemical reactions is paramount. Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for this purpose. This guide provides an in-depth technical comparison of the TLC behavior of 2-chlorobenzaldehyde, a common starting material, and its reaction product, 2-chloro-β-nitrostyrene. Understanding their distinct chromatographic profiles is crucial for monitoring the Henry-Knoevenagel condensation reaction, a key step in the synthesis of various pharmaceutical intermediates.[1][2][3]
The Chemical Context: A Tale of Two Polarities
The synthesis of 2-chloro-β-nitrostyrene from 2-chlorobenzaldehyde via the Henry reaction involves the formation of a new carbon-carbon bond and the subsequent elimination of water.[1][2] This transformation leads to a significant change in the molecular structure and, consequently, the polarity of the compounds.
-
2-Chlorobenzaldehyde: This aromatic aldehyde possesses a moderately polar carbonyl group (C=O).[4][5] The electronegative oxygen atom draws electron density, creating a dipole moment. Its properties are well-documented, including its use as a precursor in various chemical syntheses.[6][7][8]
-
2-Chloro-β-nitrostyrene: The product is a conjugated system containing a nitro group (-NO2) and a carbon-carbon double bond. While the nitro group is polar, the overall molecule is significantly less polar than the starting aldehyde. This is due to the extension of the nonpolar hydrocarbon backbone and the delocalization of electrons across the conjugated system.
This difference in polarity is the fundamental principle that allows for their separation by TLC. In a normal-phase TLC system, where the stationary phase (e.g., silica gel) is polar and the mobile phase (eluent) is relatively non-polar, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).
Experimental Protocol: A Self-Validating System for Reaction Monitoring
The following protocol is designed to provide a clear and reproducible separation of 2-chlorobenzaldehyde and 2-chloro-β-nitrostyrene. The choice of a hexane and ethyl acetate solvent system allows for fine-tuning of the mobile phase polarity to achieve optimal separation.
Materials:
-
TLC plates: Silica gel 60 F254
-
TLC tank with a lid
-
Mobile Phase: 80:20 Hexane:Ethyl Acetate (v/v)
-
Sample solutions:
-
2-chlorobenzaldehyde solution (approx. 1 mg/mL in ethyl acetate)
-
2-chloro-β-nitrostyrene solution (approx. 1 mg/mL in ethyl acetate)
-
Reaction mixture at various time points
-
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Pencil and ruler
Step-by-Step Methodology:
-
Chamber Saturation: Pour the 80:20 hexane:ethyl acetate mobile phase into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the tank wall. Close the tank with the lid and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three evenly spaced points on the baseline for spotting the samples.
-
Spotting: Using separate capillary tubes, carefully spot the 2-chlorobenzaldehyde solution, the 2-chloro-β-nitrostyrene solution, and the reaction mixture on the designated points on the baseline. The spots should be small and concentrated. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is highly recommended for accurate comparison.[9]
-
Development: Carefully place the spotted TLC plate into the saturated tank, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate.
-
Visualization and Analysis: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. Both compounds are UV active and will appear as dark spots.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [10]
Expected Results and Data Comparison
Based on the principles of chromatography and the relative polarities of the two compounds, the following results are anticipated. The less polar 2-chloro-β-nitrostyrene will have a higher Rf value than the more polar 2-chlorobenzaldehyde.
| Compound | Structure | Expected Rf Value (80:20 Hexane:EtOAc) | Appearance under UV (254 nm) |
| 2-Chlorobenzaldehyde | C7H5ClO | ~ 0.3 - 0.4 | Dark Spot |
| 2-Chloro-β-nitrostyrene | C8H6ClNO2 | ~ 0.6 - 0.7 | Dark Spot |
Note: These Rf values are estimates. Actual values may vary depending on the specific batch of TLC plates, chamber saturation, temperature, and exact solvent composition. The key takeaway is the relative difference in their migration.
Visualizing the Separation: A Chromatographic Workflow
The following diagram illustrates the expected outcome of the TLC experiment, providing a clear visual representation of the separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. Khan Academy [khanacademy.org]
A Technical Guide to the Crystallographic Analysis of 2-Chloro-β-nitrostyrene: A Comparative Approach in the Absence of Public Data
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is a critical piece of information. X-ray crystallography stands as the gold standard for elucidating this structural data, providing unparalleled insights into the steric and electronic properties that govern molecular interactions. This guide focuses on trans-2-chloro-β-nitrostyrene, a substituted nitrostyrene with potential applications in organic synthesis and medicinal chemistry.
A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable gap: the crystal structure of 2-chloro-β-nitrostyrene has not been reported.[1][2] This absence of data presents a unique opportunity for novel research. This guide, therefore, serves a dual purpose. Firstly, it provides a detailed, field-proven protocol for the synthesis, crystallization, and X-ray diffraction analysis of 2-chloro-β-nitrostyrene. Secondly, it establishes a framework for the comparative analysis of its anticipated structural features against known structures of related halo-substituted β-nitrostyrenes.
The Significance of Structural Elucidation
β-nitrostyrenes are versatile building blocks in organic chemistry, largely due to the electron-withdrawing nature of the nitro group, which activates the double bond for various chemical transformations.[3][4] The specific substitution pattern on the phenyl ring, in this case, a chlorine atom at the ortho position, is expected to introduce unique conformational and electronic characteristics. Determining the crystal structure would provide definitive answers to several key questions:
-
Molecular Conformation: Is the molecule planar, or does the steric hindrance from the ortho-chloro group induce a twist between the phenyl ring and the nitrovinyl group?
-
Intermolecular Interactions: What are the dominant non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate the crystal packing? Understanding these interactions is crucial for predicting physical properties like solubility and melting point.
-
Reactive Conformation: The solid-state conformation can provide clues about the molecule's preferred shape when approaching a biological target or another reactant.
Part 1: A Proposed Experimental Workflow for Structure Determination
The following protocol is a comprehensive, self-validating system for obtaining publication-quality crystallographic data for 2-chloro-β-nitrostyrene. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Step 1: Synthesis of trans-2-Chloro-β-nitrostyrene
The synthesis of β-nitrostyrenes is typically achieved through a Henry-Knoevenagel condensation reaction between the corresponding aldehyde and nitromethane.[4][5]
Protocol:
-
Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in glacial acetic acid, add ammonium acetate (2.4 equivalents) and nitromethane (6.9 equivalents).[5] The acetic acid serves as both a solvent and a catalyst, while ammonium acetate acts as a base to deprotonate the nitromethane.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A yellow precipitate of 2-chloro-β-nitrostyrene should form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a yellow crystalline solid.[5][6] The melting point of the purified product should be in the range of 45-49 °C.[7]
Step 2: Crystallization for X-ray Diffraction
The goal of this step is to grow single crystals of sufficient size and quality for X-ray analysis. This often requires screening various conditions.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified 2-chloro-β-nitrostyrene in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane) and place it inside a sealed chamber containing a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Step 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
Caption: A comprehensive workflow for the synthesis, crystallization, and X-ray analysis of 2-chloro-β-nitrostyrene.
Part 2: Comparative Structural Analysis with Related Compounds
While the specific data for 2-chloro-β-nitrostyrene is not yet available, we can predict its structural parameters by comparing them with those of structurally similar compounds for which crystallographic data has been published. For this guide, we will consider trans-β-nitrostyrene and trans-4-chloro-β-nitrostyrene as primary comparators.
| Parameter | trans-β-nitrostyrene | trans-4-Chloro-β-nitrostyrene | trans-2-Chloro-β-nitrostyrene (Predicted) |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Pca2₁ | To be determined |
| C=C Bond Length (Å) | ~1.34 Å | ~1.33 Å | ~1.33 - 1.34 Å |
| C-NO₂ Bond Length (Å) | ~1.47 Å | ~1.48 Å | ~1.47 - 1.48 Å |
| Dihedral Angle | ~5-10° | ~3-8° | Potentially larger (>10°) due to steric hindrance |
| Key Intermolecular | C-H···O hydrogen bonds, | C-H···O hydrogen bonds, | C-H···O hydrogen bonds, potential C-H···Cl and/or Cl···O interactions |
| Interactions | π-π stacking | Cl···O halogen bonds, π-π stacking |
Note: The data for known compounds is sourced from the Cambridge Structural Database. The values for 2-chloro-β-nitrostyrene are expert predictions.
Discussion of Expected Structural Features
The introduction of a chlorine atom at the ortho position is the most significant structural variable for 2-chloro-β-nitrostyrene.
-
Planarity and Dihedral Angle: In trans-β-nitrostyrene and its para-substituted analogues, the molecule is nearly planar, allowing for maximum conjugation between the phenyl ring and the nitrovinyl moiety. However, the bulky chlorine atom at the ortho position in 2-chloro-β-nitrostyrene is likely to cause steric repulsion with the adjacent vinyl group. This steric strain may be alleviated by an increase in the dihedral angle between the plane of the phenyl ring and the plane of the nitrovinyl group. An X-ray structure would quantify this deviation from planarity.
-
Intermolecular Interactions: The presence of the chlorine atom introduces the possibility of halogen bonding (Cl···O or Cl···N) in the crystal lattice, in addition to the C-H···O hydrogen bonds and π-π stacking interactions commonly observed in nitrostyrenes. The interplay of these interactions will govern the overall crystal packing arrangement.
Caption: A logical diagram comparing the expected conformational effects of para- versus ortho-chloro substitution on the β-nitrostyrene scaffold.
Conclusion
This guide provides a robust and scientifically grounded pathway for determining the currently unknown crystal structure of 2-chloro-β-nitrostyrene. By following the detailed experimental protocols and leveraging the comparative data from related structures, researchers can not only successfully elucidate the three-dimensional arrangement of this molecule but also contribute valuable new knowledge to the field. The resulting crystallographic data will be instrumental in understanding its chemical reactivity, physical properties, and potential as a scaffold in the development of new chemical entities.
References
-
ResearchGate. Crystal structure of (E)-2-(2-chloro-5-nitrostyryl)-1-(methylthio)methylbenzimidazole, C17H14ClN3O2S. Available from: [Link]
-
ResearchGate. Crystal structure of (E)-2-(2-chloro-5-nitrostyryl)-l-(methylthio)methyl- benzimidazole, C17H14CIN3O2S. Available from: [Link]
- Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
-
National Institutes of Health. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available from: [Link]
-
ResearchGate. Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Available from: [Link]
-
Supporting Information. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Available from: [Link]
-
PubChem. 2-Chloro-beta-nitrostyrene. Available from: [Link]
-
McMaster University Libraries. Cambridge Crystallographic Structural Database: WebCSD. Available from: [Link]
-
UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. Available from: [Link]
Sources
- 1. library.mcmaster.ca [library.mcmaster.ca]
- 2. lib.umassd.edu [lib.umassd.edu]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. trans-2-Chloro-beta-nitrostyrene 97 3156-34-1 [sigmaaldrich.com]
Safety Operating Guide
2-Chloro-beta-nitrostyrene proper disposal procedures
Part 1: Executive Safety Directive
CRITICAL WARNING: LACHRYMATOR & SEVERE IRRITANT 2-Chloro-beta-nitrostyrene (CAS: 3156-34-1) is a potent lachrymator and vesicant.[1] Exposure causes immediate, severe irritation to the eyes, respiratory tract, and skin.
-
Do NOT dispose of via sink/drain.
-
Do NOT autoclave (risk of volatilization and contamination).
-
Do NOT mix with strong bases or oxidizing agents (exothermic polymerization/decomposition risk).
Immediate Action Protocol: If this chemical is currently spilled outside a fume hood, evacuate the immediate area and don appropriate PPE (Double nitrile gloves, chemical splash goggles, face shield, and respirator if outside containment) before re-entering.
Part 2: Chemical Profile & Hazard Assessment
Understanding the chemical behavior of 2-Chloro-beta-nitrostyrene is prerequisite to safe disposal.[1] Its nitroalkene moiety makes it an electrophile susceptible to Michael additions, which drives its toxicity and reactivity.
| Property | Data | Operational Implication |
| CAS Number | 3156-34-1 | Use for waste manifesting.[1] |
| Physical State | Yellow crystalline solid | Dust generation spreads lachrymatory effects.[1] |
| Reactivity | Electrophilic; Polymerizable | Incompatible with Strong Bases (OH⁻) and Oxidizers.[1] Reaction with bases can trigger rapid, exothermic polymerization or decomposition. |
| Toxicity | Lachrymator, Corrosive, Toxic | Requires double-containment to protect waste handlers downstream.[1] |
| Flash Point | >100°C (Typical for nitrostyrenes) | Combustible but not Flammable (D001) unless in solvent.[1] |
Part 3: Disposal Decision Matrix (Workflow)
The following logic gate determines the correct disposal path. This workflow prioritizes containment over on-site chemical destruction to minimize operator risk.
Figure 1: Decision matrix for the safe handling and routing of 2-Chloro-beta-nitrostyrene waste.
Part 4: Detailed Operational Protocols
Protocol A: Routine Disposal (Solid & Liquid)
Objective: Isolate the chemical to prevent lachrymatory vapor release and accidental reaction.
-
Segregation:
-
Strictly isolate from alkaline waste streams (e.g., sodium hydroxide, ammonia) and strong oxidizers.
-
Reasoning: Nitrostyrenes are Michael acceptors. Mixing with bases can catalyze rapid polymerization or decomposition, generating heat and potentially rupturing waste containers.
-
-
Packaging:
-
Solids: Place solid waste into a clear plastic bag, seal it, and place that bag inside a wide-mouth HDPE (High-Density Polyethylene) jar.[1]
-
Liquids: Collect in a dedicated glass or chemically resistant plastic (HDPE) container. Do not fill >90% to allow for vapor expansion.
-
Secondary Containment: All primary containers must be placed in a secondary spill-proof tray or overpack bucket during transport to the waste storage area.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Mandatory Text: "Hazardous Waste - Toxic, Lachrymator."[2]
-
Constituents: Explicitly list "2-Chloro-beta-nitrostyrene" and any solvents (e.g., "Dichloromethane").
-
Protocol B: Spill Cleanup (Emergency Response)
Objective: Safely remove the hazard without spreading lachrymatory vapors.
Reagents Required:
-
Absorbent pads or paper towels
-
Vapor-tight plastic bags (e.g., heavy-duty Ziploc or heat-sealable bags)[1]
Step-by-Step Procedure:
-
Isolate: Close lab doors. If the spill is outside a hood, ensure room ventilation is active and evacuate non-essential personnel.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and tight-fitting safety goggles . If the spill is large (>5g) and outside a hood, a half-mask respirator with organic vapor/acid gas cartridges is recommended.
-
Dampen: Do not sweep dry powder. This generates dust and tears. Gently cover the spill with paper towels dampened with 60-70% ethanol.
-
Collect: Wipe up the material using the ethanol-dampened towels.
-
Contain: Immediately place used towels into a plastic bag. Seal the bag. Place this bag into a second plastic bag and seal again.
-
Decontaminate: Wipe the surface with ethanol, followed by a soap and water wash.[2][3]
-
Disposal: Label the double-bagged waste as "Hazardous Waste (Spill Debris) - Toxic/Lachrymator" and transfer to the hazardous waste storage area.
Part 5: Regulatory Compliance (RCRA)
While 2-Chloro-beta-nitrostyrene is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you) based on its properties.[1]
| Regulatory Category | Classification | Waste Code Recommendation |
| Listed Waste | Not explicitly listed | N/A |
| Characteristic Waste | Reactivity / Toxicity | D003 (Reactive) is possible if the specific lot is unstable; otherwise, characterize as Toxic based on SDS LD50 data.[1] |
| Best Practice | Treat as Hazardous Chemical Waste | Label as "Non-RCRA Regulated Hazardous Waste" (if no D-codes apply) OR assign D001/D003 if characteristics are met.[1] Incineration is the required disposal method. |
Note on Neutralization: Do not attempt to chemically neutralize this compound (e.g., using strong acids or bases) as part of the disposal process unless you have a validated, specific protocol for this exact derivative. The risk of generating heat or more toxic byproducts (e.g., chlorinated nitro-compounds) outweighs the benefit of on-site destruction.
References
-
Organic Syntheses. beta-Nitrostyrene. Org. Synth. 1929, 9,[1] 66. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
